![molecular formula C7H9N3O2 B6235275 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1367912-43-3](/img/no-structure.png)
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid involves the condensation of 2-aminopyrimidine with glyoxylic acid followed by cyclization with formic acid and ammonium formate. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "2-aminopyrimidine", "glyoxylic acid", "formic acid", "ammonium formate", "sodium periodate", "sodium metaperiodate", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminopyrimidine with glyoxylic acid in the presence of acetic acid and ethanol to form 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylic acid.", "Step 2: Cyclization of the intermediate with formic acid and ammonium formate in the presence of sodium hydroxide to form 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid.", "Step 3: Oxidation of the final product with sodium periodate or sodium metaperiodate in the presence of water to form the corresponding carboxylic acid.", "Step 4: Reduction of the carboxylic acid with sodium borohydride in the presence of acetic acid and ethanol to form the desired compound." ] } | |
CAS RN |
1367912-43-3 |
Product Name |
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid |
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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